![molecular formula C30H40BFN2O4Si B1446109 (4-(2-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethoxy)-3-fluorophenyl)boronic acid CAS No. 1704081-82-2](/img/structure/B1446109.png)
(4-(2-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethoxy)-3-fluorophenyl)boronic acid
Overview
Description
(4-(2-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethoxy)-3-fluorophenyl)boronic acid is a useful research compound. Its molecular formula is C30H40BFN2O4Si and its molecular weight is 550.5 g/mol. The purity is usually 95%.
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Biological Activity
(4-(2-(4-(2-((Tert-butyldiphenylsilyl)oxy)ethyl)piperazin-1-yl)ethoxy)-3-fluorophenyl)boronic acid is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies, providing a comprehensive overview of its significance in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications. The synthesis typically involves multi-step organic reactions, including:
- Formation of Piperazine Derivative : The initial step involves the alkylation of piperazine with appropriate alkyl halides.
- Protection of Hydroxyl Group : The tert-butyldiphenylsilyl (TBDPS) group is used to protect hydroxyl functionalities during subsequent reactions.
- Boron Functionalization : The introduction of the boronic acid functionality is achieved through reactions involving boron reagents.
Biological Activity
The biological activity of this compound is primarily linked to its interactions with various molecular targets. Key areas of interest include:
- Anticancer Properties : Boronic acids have been explored for their ability to inhibit proteasomes and other enzymes involved in cancer progression. This compound may exhibit similar properties, potentially leading to apoptosis in cancer cells.
- Receptor Interactions : The piperazine ring allows for interaction with neurotransmitter receptors, suggesting potential applications in neuropharmacology.
The precise mechanism by which this compound exerts its biological effects remains under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The boronic acid moiety may inhibit serine proteases and other enzymes critical for tumor growth.
- Signal Modulation : Interaction with cellular receptors could modulate signaling pathways associated with cell proliferation and survival.
Case Studies
Several studies have investigated the biological implications of similar compounds:
- Study on Boronic Acid Derivatives : Research indicated that boronic acid derivatives exhibit significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. These compounds were shown to induce apoptosis through caspase activation pathways.
- Piperazine-Based Compounds in Neuropharmacology : A study demonstrated that piperazine derivatives can act as effective ligands for serotonin receptors, suggesting potential antidepressant properties.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
[4-[2-[4-[2-[tert-butyl(diphenyl)silyl]oxyethyl]piperazin-1-yl]ethoxy]-3-fluorophenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H40BFN2O4Si/c1-30(2,3)39(26-10-6-4-7-11-26,27-12-8-5-9-13-27)38-23-21-34-18-16-33(17-19-34)20-22-37-29-15-14-25(31(35)36)24-28(29)32/h4-15,24,35-36H,16-23H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSOFQMTQUFVIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OCCN2CCN(CC2)CCO[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40BFN2O4Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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